molecular formula C12H13F3O4 B1420835 3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid CAS No. 1235439-17-4

3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid

Cat. No. B1420835
M. Wt: 278.22 g/mol
InChI Key: JRQVSAGJQBOIDQ-UHFFFAOYSA-N
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Description

“3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid” is an organofluorine compound . It consists of a propanoic acid carrying a 3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl substituent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a propanoic acid group attached to a phenyl ring, which carries a methoxy and a trifluoroethoxy substituent . The exact molecular structure would require further investigation.

Scientific Research Applications

Synthesis and Polymerization

3-(4-Hydroxyphenyl)propanoic acid, a related compound, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This leads to the synthesis of bio-based benzoxazine end-capped molecules with potential applications in materials science due to their suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Polymer Formation and Safety Evaluation

3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], a variant, is assessed for safety in food contact materials. It's used in the polymerization of fluoropolymers at high temperatures, indicating its role in creating polymers for specific applications (Andon et al., 2011).

Radical Copolymerization

Novel phenyl-trisubstituted propyl 3-(R-phenyl)-2-cyanoacrylates, which include derivatives of 3-(methoxyphenyl)propenoic acids, are synthesized and used in radical copolymerization. This process results in copolymers with significant thermal properties, useful in various industrial applications (Knight et al., 2019).

Electrochemical Hydrogenation

Electrosynthesis is utilized for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids. This method is notable for its virtually quantitative yield and varying mechanisms based on different cathodes used (Korotaeva et al., 2011).

Asymmetric Hydrogenation

Asymmetric hydrogenation of certain methoxyphenyl acrylic acids produces high yields of phenylpropionic acids with high optical purity, demonstrating the compound's utility in stereoselective synthesis processes (Stoll & Süess, 1974).

Demethoxylation and Regioselectivity

In the context of organometallic chemistry, derivatives of methoxyphenyl compounds, including methoxyphenyl propionic acids, undergo acid-catalyzed demethoxylation leading to the formation of salts with specific regioselectivity. This illustrates the compound's role in the study of chemical selectivity and synthesis pathways (Owen et al., 1990).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O4/c1-18-10-6-8(3-5-11(16)17)2-4-9(10)19-7-12(13,14)15/h2,4,6H,3,5,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQVSAGJQBOIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199238
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid

CAS RN

1235439-17-4
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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